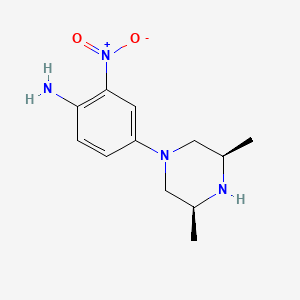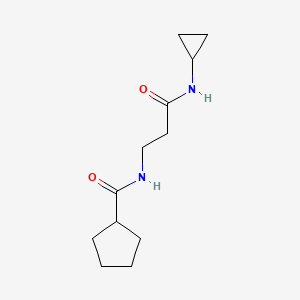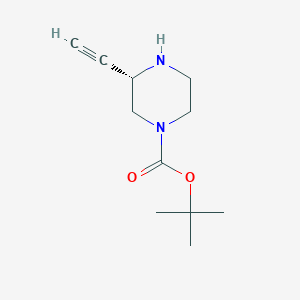
(S)-tert-Butyl 3-ethynylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate is an organic compound that features a tert-butyl group, an ethynyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-ethynylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group followed by the introduction of the ethynyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate. This intermediate can then be reacted with an ethynylating agent such as ethynyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for tert-butyl (S)-3-ethynylpiperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more sustainable reagents and solvents is often prioritized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-3-ethynylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (S)-3-ethynylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
tert-Butyl (S)-3-ethynylmorpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate is unique due to the presence of both the ethynyl group and the piperazine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-ethynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3/t9-/m0/s1 |
Clave InChI |
SHCJWUXVYVUARU-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C#C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


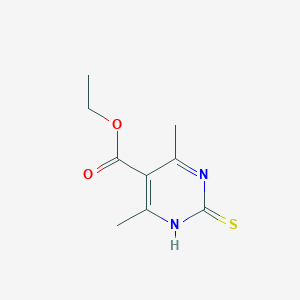
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
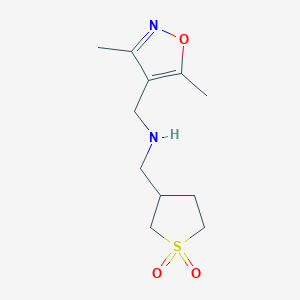
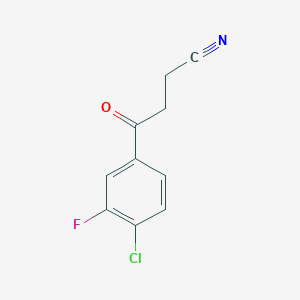
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
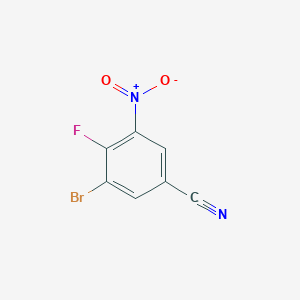
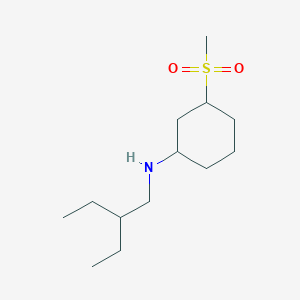

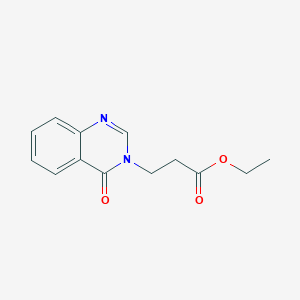
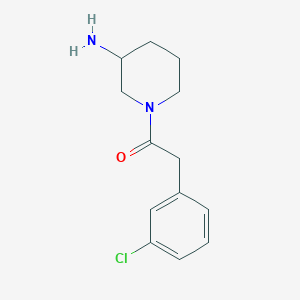
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
